molecular formula C9H16O3 B15312258 5-(Cyclopropylmethoxy)pentanoic acid

5-(Cyclopropylmethoxy)pentanoic acid

Cat. No.: B15312258
M. Wt: 172.22 g/mol
InChI Key: JMPQCYZZSMQCJS-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)pentanoic acid (CAS: 1152519-53-3) is a pentanoic acid derivative featuring a cyclopropylmethoxy substituent. This compound is structurally distinct due to its fused cyclopropane ring, which may influence its biological interactions, solubility, and pharmacokinetic profile.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-(cyclopropylmethoxy)pentanoic acid

InChI

InChI=1S/C9H16O3/c10-9(11)3-1-2-6-12-7-8-4-5-8/h8H,1-7H2,(H,10,11)

InChI Key

JMPQCYZZSMQCJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)pentanoic acid typically involves the reaction of cyclopropylmethanol with pentanoic acid under specific conditions. One common method is the esterification of cyclopropylmethanol with pentanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 5-(cyclopropylmethoxy)pentanoic acid with related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopropylmethoxy (-O-CH₂-C₃H₅) ~202.25 (estimated) Carboxylic acid, ether
α-Lipoic Acid Dithiolane ring, pentanoic acid backbone 206.33 Dithiolane, carboxylic acid
Loxiglumide Dichlorobenzoylamino, methoxypropyl ~463.34 (calculated) Amide, ether, carboxylic acid
5-Methoxy-5-oxopentanoic acid Methoxy, oxo 146.14 Ester, ketone, carboxylic acid
5-(p-Methoxyphenyl)-pentanoic acid p-Methoxyphenyl 222.24 Aryl ether, carboxylic acid

Notes:

  • Cyclopropylmethoxy group : Enhances rigidity and may reduce oxidative metabolism compared to linear alkoxy groups (e.g., methoxy) .
  • Dithiolane ring (α-lipoic acid): Imparts antioxidant activity via redox cycling, a feature absent in this compound .
  • Aryl substituents: Compounds like 5-(p-methoxyphenyl)-pentanoic acid show attempted cyclization failures, suggesting structural constraints absent in the cyclopropyl analog .
α-Lipoic Acid
  • Role : Potent antioxidant and NF-κB inhibitor, used in diabetes and neurodegenerative disease research .
  • Comparison: Unlike this compound, α-lipoic acid’s dithiolane ring enables disulfide bond formation, critical for its redox activity.
Loxiglumide
  • Role : Cholecystokinin (CCK) antagonist with efficacy in experimental pancreatitis (e.g., ceruletide-induced models, ED₅₀ ~9–80 µmol/kg) .
  • Comparison: Loxiglumide’s dichlorobenzoylamino and methoxypropyl groups confer receptor specificity, whereas the cyclopropylmethoxy group may favor different target interactions.
5-Methoxy-5-oxopentanoic Acid
  • Role : Intermediate in organic synthesis (e.g., glutaric acid derivatives) .
  • Comparison : The oxo group increases electrophilicity, contrasting with the electron-rich cyclopropylmethoxy substituent.

Key Observations :

  • Cyclopropylmethoxy derivatives may exhibit improved stability compared to aryl-substituted analogs (e.g., 5-(p-methoxyphenyl)-pentanoic acid), which failed cyclization attempts .
  • Safety data for this compound are lacking, but related compounds (e.g., 5-hydroxy derivatives) require strict PPE protocols .

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